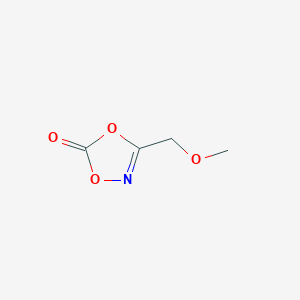

3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one

Description

3-Methoxymethyl-[1,4,2]dioxazol-5-one is a compound belonging to the dioxazolone family Dioxazolones are known for their stability and versatility in various chemical reactions, particularly in the transfer of acyl nitrenes

Properties

CAS No. |

51821-08-0 |

|---|---|

Molecular Formula |

C4H5NO4 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

3-(methoxymethyl)-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C4H5NO4/c1-7-2-3-5-9-4(6)8-3/h2H2,1H3 |

InChI Key |

RMFBVCVZDDDQIE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NOC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxymethyl-[1,4,2]dioxazol-5-one typically involves the reaction of aryl acyl chlorides with hydroxylamine hydrochloride in the presence of carbonyldiimidazole (CDI). This reaction proceeds under mild conditions and does not require expensive catalysts . Another method involves the use of 3-substituted dioxazolones as isocyanate surrogates, utilizing sodium acetate as a base and methanol as a solvent under mild heating conditions .

Industrial Production Methods: Industrial production methods for 3-methoxymethyl-[1,4,2]dioxazol-5-one are designed to be eco-friendly and scalable. The one-pot synthesis method eliminates the need for isolation of intermediates and uses environmentally benign solvents like ethyl acetate . This approach not only simplifies the process but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxymethyl-[1,4,2]dioxazol-5-one undergoes various types of reactions, including:

Amidation Reactions: It acts as a robust amidating reagent under transition-metal-free conditions.

Nitrene Transfer Reactions: It serves as a convenient acyl nitrene transfer reagent, activated by transition metals at low temperatures.

Common Reagents and Conditions:

Amidation: Sodium acetate and methanol are commonly used.

Nitrene Transfer: Transition metals like ruthenium and gold are used as catalysts.

Major Products:

Amides: Formed through amidation reactions.

Oxazoles and Lactams: Produced via nitrene transfer reactions.

Scientific Research Applications

3-Methoxymethyl-[1,4,2]dioxazol-5-one has diverse applications in scientific research:

Chemistry: Used as a regioselective amidation reagent and in the synthesis of bioactive nitrogen-containing compounds.

Biology and Medicine: Its derivatives are explored for their potential in drug development, including anti-cancer drugs.

Industry: Employed as an electrolyte additive in lithium-ion batteries, enhancing their cycling lifetimes.

Mechanism of Action

The mechanism of action of 3-methoxymethyl-[1,4,2]dioxazol-5-one involves the formation of acyl nitrene intermediates. These intermediates are generated through decarboxylative activation, leading to various reactions such as amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it highly valuable in synthetic chemistry.

Comparison with Similar Compounds

3-Phenyl-5,5-dimethyl-1,4,2-dioxazole: Another dioxazolone derivative used in similar reactions.

1,4,2-Dioxazol-5-thione: Known for its thermal decomposition to produce reactive intermediates.

Uniqueness: 3-Methoxymethyl-[1,4,2]dioxazol-5-one stands out due to its methoxymethyl group, which enhances its reactivity and stability in various chemical reactions. Its eco-friendly synthesis methods and diverse applications further highlight its uniqueness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.